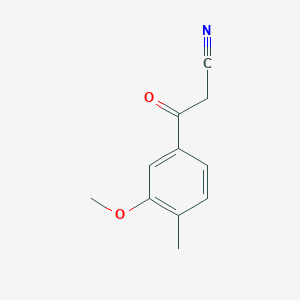
3-(3-Chlorophenyl)propanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)propanimidamide is an organic compound with the molecular formula C9H11ClN2 It is a derivative of propanimidamide, where a chlorine atom is substituted at the meta position of the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)propanimidamide typically involves the reaction of 3-chlorobenzaldehyde with propionitrile, followed by reduction and subsequent amidation. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the nitrile group to an amine, which is then amidated using reagents like ammonium chloride (NH4Cl) or ammonium carbonate ((NH4)2CO3).
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the chlorination of propionamide using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to introduce the chlorine atom at the desired position. This is followed by a series of purification steps to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)propanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like LiAlH4 can convert the imidamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles such as hydroxide (OH-) or amines (NH2-) replace the chlorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or NH3 in aqueous or alcoholic medium.
Major Products Formed
Oxidation: 3-(3-Chlorophenyl)propanoic acid.
Reduction: 3-(3-Chlorophenyl)propanamine.
Substitution: 3-(3-Hydroxyphenyl)propanimidamide or 3-(3-Aminophenyl)propanimidamide.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)propanimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)propanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to histamine receptors, blocking the action of histamine and providing relief from allergic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)propanimidamide
- 3-(4-Chlorophenyl)propanimidamide
- 3-(2-Pyridinyl)propanimidamide
Uniqueness
3-(3-Chlorophenyl)propanimidamide is unique due to the position of the chlorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of interest for specific applications.
Propriétés
Numéro CAS |
321329-28-6 |
|---|---|
Formule moléculaire |
C9H11ClN2 |
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)propanimidamide |
InChI |
InChI=1S/C9H11ClN2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H3,11,12) |
Clé InChI |
JIYLPEUMXWLNSR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CCC(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


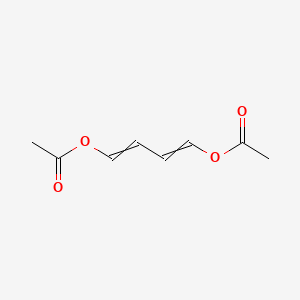

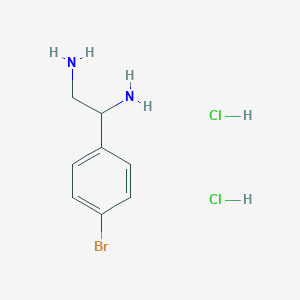
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
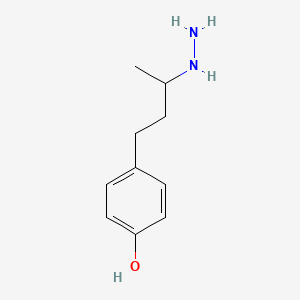

![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)

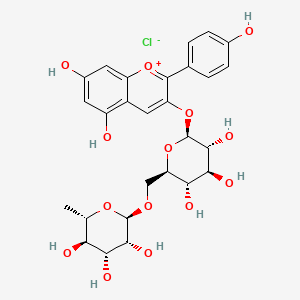



![(1R,5R,11S)-12-hydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.6.2.211,14.01,8.05,17.011,16]icosan-6-one](/img/structure/B12435285.png)
